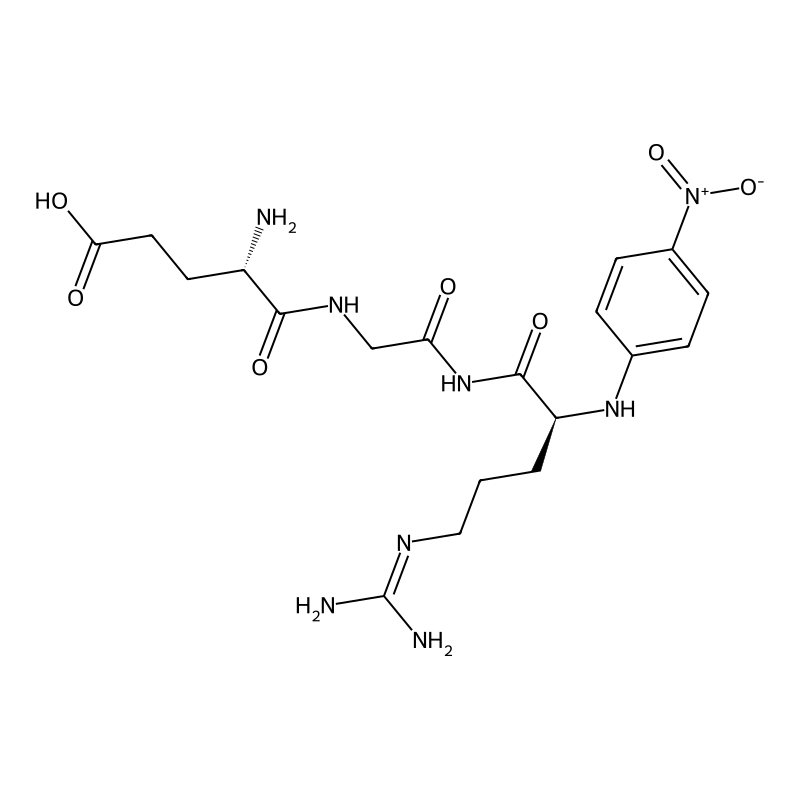Glutamyl-glycyl-arginine-4-nitroanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Substrate for Enzyme Activity Assays:
Glutamyl-glycyl-arginine-4-nitroanilide (GGAR-pNA) is a synthetic peptide substrate commonly used in enzyme activity assays, particularly for enzymes belonging to the class of trypsin-like serine proteases. These enzymes cleave peptide bonds at the C-terminal side of specific amino acids, including arginine.
GGAR-pNA is cleaved by trypsin-like serine proteases between the Glycine (Gly) and Arginine (Arg) residues, releasing the yellow-colored p-nitroaniline (pNA) moiety. The rate of pNA release can be monitored spectrophotometrically at 405 nm, allowing for the quantification of enzyme activity.
Here are some examples of enzymes that can be assayed using GGAR-pNA:
Glutamyl-glycyl-arginine-4-nitroanilide is a synthetic peptide compound characterized by its specific sequence of amino acids: glutamic acid, glycine, and arginine, linked to a 4-nitroanilide moiety. This compound has the molecular formula and a molecular weight of approximately 432.48 g/mol . It is primarily used as a substrate in biochemical assays, particularly for studying proteolytic enzymes such as trypsin, due to its ability to release para-nitroaniline upon cleavage, which can be quantitatively measured .
Glutamyl-glycyl-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond results in the release of the chromogenic product para-nitroaniline, which can be detected spectrophotometrically. This reaction is significant in enzyme kinetics studies, allowing researchers to measure enzyme activity and inhibition . The compound can also participate in various biocatalytic reactions depending on the conditions and the presence of different substrates or inhibitors.
The biological activity of glutamyl-glycyl-arginine-4-nitroanilide is closely related to its role as a substrate for serine proteases like trypsin. When cleaved by these enzymes, it produces para-nitroaniline, which can be quantified to assess enzyme activity . Additionally, studies have shown that variations in the chemical environment, such as changes in pH or ionic strength, can affect the reaction kinetics and enzyme interactions with this substrate . Its specificity for certain proteases makes it a valuable tool for investigating enzyme mechanisms and functions.
The synthesis of glutamyl-glycyl-arginine-4-nitroanilide typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds under controlled conditions. The final product is cleaved from the resin and purified through methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biochemical applications . Alternative synthesis methods may include solution-phase synthesis or using coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Glutamyl-glycyl-arginine-4-nitroanilide has several applications in biochemical research:
- Enzyme Kinetics: It serves as a substrate for studying the activity of proteolytic enzymes like trypsin.
- Biochemical Assays: Used in assays to measure enzyme inhibition or activation.
- Research Chemical: Acts as an intermediate in synthesizing more complex compounds or peptides in pharmaceutical research .
Interaction studies involving glutamyl-glycyl-arginine-4-nitroanilide often focus on its binding dynamics with various enzymes. For instance, experiments have demonstrated how changes in polymer environments (e.g., alginate gels) can influence enzymatic activity and substrate interactions. These studies reveal that electrostatic interactions between charged groups on the substrate and enzyme can significantly impact reaction rates and product formation . Furthermore, inhibitors like Nα-benzoyl-D-arginine 4-nitroanilide hydrochloride have been shown to modulate enzyme activity when used alongside this substrate .
Several compounds share structural similarities with glutamyl-glycyl-arginine-4-nitroanilide. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | Contains similar amino acid sequence | Different amino acid composition |
| Nα-Benzoyl-D-arginine 4-nitroanilide hydrochloride | Shares the 4-nitroanilide moiety | Enantiomeric form affecting enzymatic activity |
| L-ZAPA (Nα-benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride) | Similar nitroanilide structure | Used specifically as a synthetic substrate for trypsin |
Glutamyl-glycyl-arginine-4-nitroanilide is unique due to its specific combination of amino acids and its application in studying trypsin activity. Its ability to provide a measurable product upon enzymatic cleavage distinguishes it from other similar compounds that may not yield such quantifiable results.








